Pibrozelesin

Catalog No.
S539627
CAS No.
154889-68-6
M.F
C32H36BrN5O8
M. Wt
698.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pibrozelesin

CAS Number

154889-68-6

Product Name

Pibrozelesin

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Molecular Formula

C32H36BrN5O8

Molecular Weight

698.6 g/mol

InChI

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1

InChI Key

QRMNENFZDDYDEF-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)-, KW 2189, KW-2189, methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC

The exact mass of the compound Pibrozelesin is 697.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Duocarmycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pibrozelesin (PF-06821497) is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. Unlike many standard BET inhibitors which exhibit rapid binding kinetics, Pibrozelesin was specifically designed for an exceptionally long target residence time. This feature results in durable, sustained inhibition of BET protein function, a critical attribute for maintaining pathway suppression in both in vitro and in vivo research models where compound concentrations may fluctuate over time.

Standard BET inhibitors, such as the widely used chemical probe JQ1, are characterized by rapid on- and off-rates, meaning they bind and unbind from their targets quickly. This necessitates maintaining high, continuous concentrations to ensure target engagement, which can be challenging in long-term cell culture and may lead to increased off-target effects or complex dosing schedules in vivo. Pibrozelesin's slow dissociation kinetics provide a key processability and experimental advantage: it remains bound to its target for extended periods, ensuring sustained biological effects even after the ambient concentration of the compound decreases. This makes it a more suitable tool for studies requiring durable target modulation, offering a clearer and more persistent biological response that is less dependent on the compound's pharmacokinetic profile.

Exceptional Target Residence Time for Durable Target Engagement

Pibrozelesin was engineered for slow-off rate kinetics, a key differentiator from benchmark inhibitors. In a surface plasmon resonance (SPR) assay, Pibrozelesin demonstrated a dissociation half-life (t1/2) from the first bromodomain of BRD4 (BRD4(1)) of 200 minutes. This is substantially longer than the residence time of the widely used comparator JQ1, which has a reported half-life of less than one minute, indicating a much more transient binding interaction.

Evidence DimensionDissociation Half-Life (t1/2) from BRD4(1)
Target Compound Data200 minutes (Pibrozelesin)
Comparator Or BaselineJQ1 (< 1 minute)
Quantified Difference>200-fold longer residence time
ConditionsSurface Plasmon Resonance (SPR) kinetic analysis.

This prolonged target engagement ensures more sustained biological pathway inhibition in vivo and in long-term cellular assays, reducing the dependency on maintaining high plasma or media concentrations.

High Pan-BET Potency with Moderate Selectivity for First Bromodomains (BD1)

Pibrozelesin's extended residence time is complemented by high biochemical potency across the BET family. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, it inhibited BRD4(1) and BRD4(2) with IC50 values of 3.1 nM and 11 nM, respectively. This demonstrates potent pan-BET inhibition with a slight preference for the first bromodomain. For comparison, the benchmark inhibitor JQ1 shows IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2), indicating Pibrozelesin is significantly more potent against BRD4(1) while maintaining strong activity at BRD4(2).

Evidence DimensionBiochemical IC50 (BRD4(1) / BRD4(2))
Target Compound Data3.1 nM / 11 nM (Pibrozelesin)
Comparator Or BaselineJQ1 (77 nM / 33 nM)
Quantified DifferencePibrozelesin is ~25-fold more potent against BRD4(1) and ~3-fold more potent against BRD4(2) than JQ1.
ConditionsTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical binding assay.

This confirms Pibrozelesin is a highly potent inhibitor, ensuring that its primary advantage of long residence time is not a trade-off for reduced on-target biochemical activity.

Superior Cellular Activity in MYC-Dependent Cancer Models

The biochemical potency and long residence time of Pibrozelesin translate to superior activity in a cellular context. In the MV4-11 acute myeloid leukemia (AML) cell line, which is dependent on BET-regulated MYC expression, Pibrozelesin inhibited cell proliferation with an IC50 of 14 nM. This is more than 6-fold more potent than JQ1, which typically exhibits an IC50 in this cell line in the range of 90-100 nM.

Evidence DimensionCell Proliferation Inhibition IC50
Target Compound Data14 nM (Pibrozelesin)
Comparator Or BaselineJQ1 (~90 nM)
Quantified Difference~6.4-fold higher cellular potency
ConditionsMV4-11 AML cell line proliferation assay (72h).

Demonstrates that the compound's kinetic and biochemical advantages result in a significantly more potent functional outcome in a disease-relevant model, requiring lower concentrations to achieve a therapeutic effect.

In Vivo Efficacy Studies Requiring Sustained Target Inhibition

Pibrozelesin's long residence time makes it an ideal candidate for in vivo animal models, particularly those requiring sustained suppression of BET-dependent gene expression (e.g., MYC) to achieve tumor growth inhibition. Its durable target engagement may allow for less frequent dosing schedules compared to inhibitors with rapid kinetics, providing a more consistent therapeutic effect and potentially improved tolerability.

Long-Term Cellular Assays and Phenotypic Screens

For cellular experiments lasting several days or weeks, such as differentiation assays or long-term viability studies, Pibrozelesin provides continuous target suppression without the need for frequent media changes or compound replenishment. This ensures that the observed phenotype is due to sustained BET inhibition rather than fluctuations in target engagement caused by a rapidly dissociating compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

As a tool compound with exceptionally slow off-rate kinetics, Pibrozelesin is highly valuable for PK/PD studies designed to uncouple plasma concentration from target occupancy. Researchers can use it to investigate the minimum duration of target engagement required to elicit a specific biological response, providing critical insights for the design of clinical drug candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

697.17473 Da

Monoisotopic Mass

697.17473 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IHK933KCIC

Pharmacology

Pibrozelesin is a semisynthetic water-soluble derivative of the antineoplastic antibiotic duocarmycin B2. Activated by carboxyl esterase, pibrozelesin alkylates DNA by binding to adenine-thymine (A-T)-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Wikipedia

Pibrozelesin

Dates

Last modified: 02-18-2024
1: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2002 Oct;24(8):525-51. PubMed PMID: 12500432.

Explore Compound Types